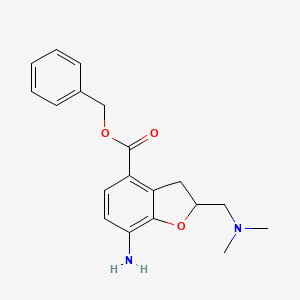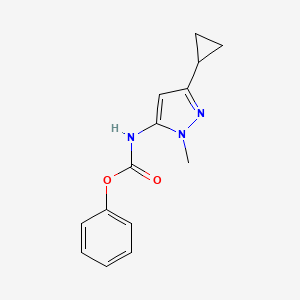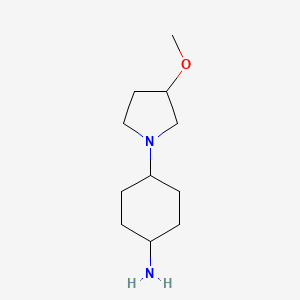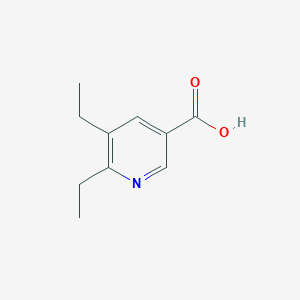
5,6-Diethylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of two ethyl groups attached to the 5th and 6th positions of the pyridine ring. Nicotinic acid and its derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of 5,6-dibromo-nicotinic acid with ethyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete substitution of the bromine atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acid. The process involves bromination, followed by Grignard reaction with ethyl magnesium bromide, and finally, purification through recrystallization. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diethyl-pyridine-3,5-dicarboxylic acid.
Reduction: Formation of 5,6-diethyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Applications De Recherche Scientifique
5,6-Diethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5,6-Diethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. It may also interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in vitamin B3 metabolism.
5-Methylnicotinic Acid: A derivative with a methyl group at the 5th position, used in similar applications.
6-Ethyl-nicotinic Acid: A compound with a single ethyl group, showing different reactivity and applications.
Uniqueness
5,6-Diethylnicotinic acid is unique due to the presence of two ethyl groups, which significantly alter its chemical properties and reactivity compared to other nicotinic acid derivatives. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-8(10(12)13)6-11-9(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
FFZQRLHYWJQZBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC(=C1)C(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


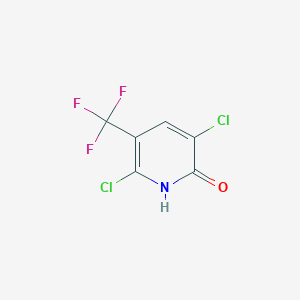

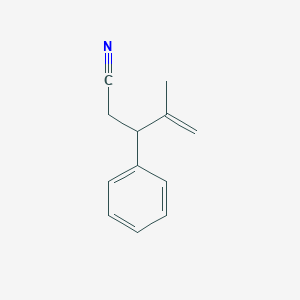
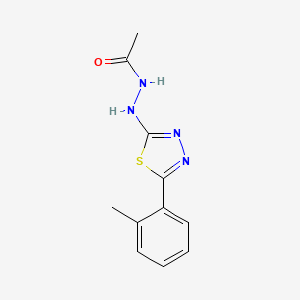




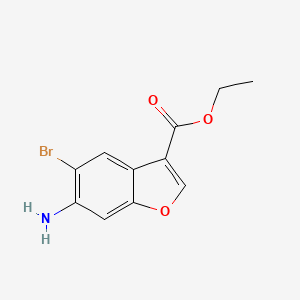
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8347366.png)
